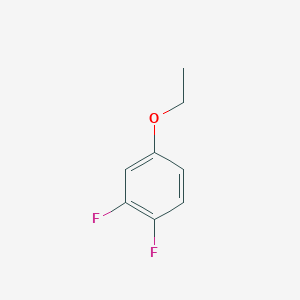

4-Ethoxy-1,2-difluorobenzene

Overview

Description

4-Ethoxy-1,2-difluorobenzene is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethoxylation Studies

One study demonstrated the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions. This process, involving nucleophilic substitution reactions, highlighted the utility of ultrasound and phase-transfer catalysis in organic synthesis, potentially applicable to the synthesis or modification of compounds like 4-Ethoxy-1,2-difluorobenzene (Wang & Rajendran, 2007).

Material Science and Liquid Crystals

Research on the molecular ordering of smectogenic compounds and their interactions in a dielectric medium provides insights into the potential applications of this compound derivatives in liquid crystal technology. Studies have examined the impact of atomic charge and dipole moments on the behavior of these compounds, suggesting their utility in designing materials with specific optical properties (Ojha, 2005).

Environmental Biodegradation

The biodegradation of difluorobenzenes, closely related to this compound, has been studied to understand their environmental impact. One study reported the capability of the microbial strain Labrys portucalensis to degrade 1,3-difluorobenzene, providing insights into the potential environmental fate and bioremediation strategies for difluorobenzene compounds (Moreira et al., 2009).

Organometallic Chemistry

Research has highlighted the use of partially fluorinated benzenes, such as 1,2-difluorobenzene, in organometallic chemistry. These compounds serve as solvents or ligands in transition-metal-based catalysis, due to their reduced ability to donate π-electron density. This property allows for their use in a variety of catalytic and synthetic applications, possibly including reactions involving this compound derivatives (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in electrophilic aromatic substitution reactions This suggests that it may interact with enzymes, proteins, and other biomolecules that can facilitate or undergo such reactions

Cellular Effects

Given its potential to participate in electrophilic aromatic substitution reactions , it may influence cell function by interacting with various cellular components

Molecular Mechanism

It is known to participate in electrophilic aromatic substitution reactions , which suggests it may bind to biomolecules and influence their function

Properties

IUPAC Name |

4-ethoxy-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIMITACCINBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378935 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163848-46-2 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)

![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)

![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)

![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)